Cas no 1209115-98-9 (N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide is a specialized diamide derivative incorporating a pyrazole and fluorophenyl moiety. Its molecular structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of biologically active compounds. The presence of the 3,5-dimethylpyrazole group may enhance metabolic stability, while the 3-fluoro-4-methylphenyl moiety could influence binding affinity in target interactions. This compound’s well-defined heterocyclic framework offers opportunities for further functionalization, making it a versatile building block for research applications. Its synthetic route and purity are critical for reproducibility in advanced chemical studies.
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide structure
1209115-98-9 structure
Product name:N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
CAS No:1209115-98-9
MF:C16H19FN4O2
Molecular Weight:318.346066713333
CID:5878641
PubChem ID:45584835

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide 化学的及び物理的性質

名前と識別子

    • N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide
    • N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
    • 1209115-98-9
    • N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
    • F5852-0790
    • VU0523651-1
    • AKOS024522153
    • インチ: 1S/C16H19FN4O2/c1-10-4-5-13(9-14(10)17)19-16(23)15(22)18-6-7-21-12(3)8-11(2)20-21/h4-5,8-9H,6-7H2,1-3H3,(H,18,22)(H,19,23)
    • InChIKey: FFICMQHPMHQDGB-UHFFFAOYSA-N
    • SMILES: C(NCCN1C(C)=CC(C)=N1)(=O)C(NC1=CC=C(C)C(F)=C1)=O

計算された属性

  • 精确分子量: 318.149
  • 同位素质量: 318.149
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 434
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 76A^2

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5852-0790-2mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
1209115-98-9
2mg
$59.0 2023-09-09
Life Chemicals
F5852-0790-40mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
1209115-98-9
40mg
$140.0 2023-09-09
Life Chemicals
F5852-0790-10μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
1209115-98-9
10μmol
$69.0 2023-09-09
Life Chemicals
F5852-0790-15mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
1209115-98-9
15mg
$89.0 2023-09-09
Life Chemicals
F5852-0790-1mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
1209115-98-9
1mg
$54.0 2023-09-09
Life Chemicals
F5852-0790-2μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
1209115-98-9
2μmol
$57.0 2023-09-09
Life Chemicals
F5852-0790-10mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
1209115-98-9
10mg
$79.0 2023-09-09
Life Chemicals
F5852-0790-3mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
1209115-98-9
3mg
$63.0 2023-09-09
Life Chemicals
F5852-0790-75mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
1209115-98-9
75mg
$208.0 2023-09-09
Life Chemicals
F5852-0790-20μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
1209115-98-9
20μmol
$79.0 2023-09-09

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide 関連文献

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamideに関する追加情報

Introduction to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide (CAS No: 1209115-98-9)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1209115-98-9, represents a novel class of molecules with potential applications in the treatment of various diseases. The unique structural features of this compound, particularly its dual amide linkage and the presence of both pyrazole and fluoro-substituted aromatic rings, make it an intriguing candidate for further investigation.

The chemical structure of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide consists of a central ethylene diamine backbone, with one end attached to a pyrazole ring substituted at positions 3 and 5 with methyl groups. The other end of the diamine is linked to a phenyl ring that is further modified with a fluorine atom at position 3 and a methyl group at position 4. This specific arrangement of functional groups contributes to the compound's unique electronic and steric properties, which are critical for its biological activity.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The pyrazole moiety in N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide has been shown to possess significant pharmacological potential. Pyrazole derivatives are known for their ability to interact with various enzymes and receptors, making them valuable tools in drug discovery. The presence of methyl groups at the 3 and 5 positions of the pyrazole ring enhances its binding affinity to target proteins, thereby increasing its potential as a therapeutic agent.

The fluoro-substituted aromatic ring in this compound also plays a crucial role in its biological activity. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to improve metabolic stability, binding affinity, and pharmacokinetic properties. The fluorine atom at position 3 of the phenyl ring in N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide is particularly noteworthy, as it has been shown to enhance the compound's interaction with biological targets. This modification can lead to increased potency and reduced side effects compared to non-fluorinated analogs.

The dual amide linkage in the structure of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide also contributes to its pharmacological profile. Amides are common functional groups in pharmaceuticals due to their ability to form hydrogen bonds with biological targets, which can enhance binding affinity and selectivity. The presence of two amide groups in this compound suggests that it may have multiple sites of interaction within biological systems, potentially leading to synergistic effects.

3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide in various therapeutic areas. For instance, researchers have investigated its potential as an anti-inflammatory agent. In preclinical studies, this compound has demonstrated promising activity against inflammatory cytokines and enzymes involved in the pathogenesis of chronic inflammatory diseases. The pyrazole and fluoro-substituted phenyl rings are thought to interact with key inflammatory pathways, leading to reduced inflammation and associated symptoms. 3,5-dimethyl-1H-pyrazol-1-yll))ethyl]-N'-(< strong > 3 -fluoro -4 -m eth ylphen yl strong >) eth aned iam ide as an anticancer agent. Cancer cells often exhibit altered signaling pathways that contribute to their growth and survival. This compound has shown promise in disrupting these pathways by interacting with key enzymes and receptors involved in cancer cell proliferation. Additionally, its ability to induce apoptosis in cancer cells without significant toxicity toward healthy cells makes it an attractive candidate for further development. 3 ,5 -dim eth yl -1 H -py ra z ol -1 -y ll strong >) eth yl ] -N'- (< strong > 3 -flu oro -4 -m eth ylph en y l strong >) eth aned iam ide ) has also been explored. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the accumulation of toxic protein aggregates and oxidative stress. This compound has demonstrated the ability to inhibit the formation of these aggregates and reduce oxidative damage in neuronal cells. These findings suggest that it may have therapeutic benefits for patients suffering from these debilitating conditions. 3 ,5 -dim eth yl -1 H -py ra z ol -1 -y ll strong >) eth yl ] -N'- (< strong > 3 -flu oro -4 -m eth ylph en y l strong >) eth aned iam ide (CAS No: < strong > 1209115-98- strong >9) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further investigation in various therapeutic areas. As research continues to uncover new insights into its mechanisms of action, this compound holds promise for improving treatments for inflammation, cancer, and neurodegenerative diseases.

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